4-Amino-6-chloro-2-methylchroman-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-2-methylchroman-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted phenol, with a chloroacetic acid derivative in the presence of a base . The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-chloro-2-methylchroman-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chroman derivatives .
Scientific Research Applications
4-Amino-6-chloro-2-methylchroman-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Amino-6-chloro-2-methylchroman-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloro-2-methylchroman-4-carboxylic acid: C11H12ClNO3
6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid: A structurally similar compound with different functional groups.
2-Amino-6-methylpyrimidine-4-carboxylic acid: Another related compound with a pyrimidine ring instead of a chroman ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and its chroman ring structure. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
885269-58-9 |
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Molecular Formula |
C11H12ClNO3 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
4-amino-6-chloro-2-methyl-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO3/c1-6-5-11(13,10(14)15)8-4-7(12)2-3-9(8)16-6/h2-4,6H,5,13H2,1H3,(H,14,15) |
InChI Key |
GIBFYNPVWIRWQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(O1)C=CC(=C2)Cl)(C(=O)O)N |
Origin of Product |
United States |
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